molecular formula C9H14O3 B8629752 4-[(acetyloxy)methyl]Cyclohexanone

4-[(acetyloxy)methyl]Cyclohexanone

Cat. No. B8629752
M. Wt: 170.21 g/mol
InChI Key: CWENPVJPLKTIGU-UHFFFAOYSA-N
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Patent
US06090950

Procedure details

The 4-(acetoxymethyl)cylohexan-1-ol obtained above is oxidized with 3.0 equivalents of pyridinium dichromate in refluxing methylene chloride to afford 4-(acetoxymethyl)cyclohexan-1-one.
Name
4-(acetoxymethyl)cylohexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]1)(=[O:3])[CH3:2].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[C:1]([O:4][CH2:5][CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
4-(acetoxymethyl)cylohexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1CCC(CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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